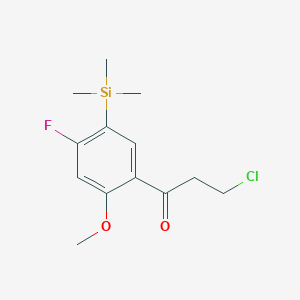
3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one is an organic compound characterized by the presence of a chloro group, a fluoro group, a methoxy group, and a trimethylsilyl group attached to a phenyl ring, along with a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxy-5-trimethylsilylbenzene and 3-chloropropanone.
Coupling Reaction: The key step involves coupling the halogenated intermediate with the substituted benzene ring.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors for halogenation and coupling reactions, and employing automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one can undergo various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted amines or thiols.
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity and leading to biological effects.
Chemical Reactions: Acts as a substrate or intermediate, undergoing transformations that lead to the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Lacks the fluoro and trimethylsilyl groups, resulting in different reactivity and applications.
1-Chloro-3-fluoro-2-methoxybenzene: Similar but lacks the propanone backbone, affecting its chemical behavior.
Uniqueness
The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy, trimethylsilyl) groups in 3-Chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one imparts unique reactivity patterns, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
3-chloro-1-(4-fluoro-2-methoxy-5-trimethylsilylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFO2Si/c1-17-12-8-10(15)13(18(2,3)4)7-9(12)11(16)5-6-14/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVGVCIIMKHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCl)[Si](C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













